2-cyano-N-(3-methylphenyl)acetamide
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Overview
Description
2-Cyano-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C10H10N2O. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 3-methylphenyl group and a cyano group. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylaniline with cyanoacetic acid or its derivatives. One common method is the direct reaction of 3-methylaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Condensation Reactions: Catalysts like p-toluenesulfonic acid or acetic acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted amides or esters.
Condensation Reactions: Imines or enamines.
Reduction: Primary amines.
Scientific Research Applications
2-Cyano-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2-Cyanoacetamide: A simpler analog with a cyano group and an acetamide group.
N-(3-Methylphenyl)acetamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyano-N-(4-methylphenyl)acetamide: Similar structure but with the methyl group in the para position.
Uniqueness: 2-Cyano-N-(3-methylphenyl)acetamide is unique due to the presence of both the cyano and 3-methylphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-cyano-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQOVOMLCZXTDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351186 |
Source
|
Record name | 2-cyano-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54153-19-4 |
Source
|
Record name | 2-cyano-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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